2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-5-(2-trimethylsilylethynyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NOSi/c1-18(2,3)5-4-9-7-16-11(12(13,14)15)6-10(9)8-17/h6-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBFNZIOSLSINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744623 | |
| Record name | 2-(Trifluoromethyl)-5-[(trimethylsilyl)ethynyl]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356087-40-5 | |
| Record name | 2-(Trifluoromethyl)-5-[(trimethylsilyl)ethynyl]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde (CAS: 1356087-40-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable candidate for drug development.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokine production. This effect could be attributed to the modulation of signaling pathways involved in inflammation, although specific mechanisms remain to be elucidated.
Anticancer Properties
The compound's potential as an anticancer agent has been investigated in vitro against various cancer cell lines. Results indicate that it may induce apoptosis and inhibit cell proliferation, particularly in models of breast and lung cancer. Further studies are required to confirm these effects and understand the underlying mechanisms.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in LPS-stimulated macrophages. |
| Study 3 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in key cellular processes such as apoptosis and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound Ethyl 2-amino-5-(trifluoromethyl)isonicotinate (CAS 1270542-79-4, from ) serves as a structural analog but differs critically in substituent placement and functional groups:
| Feature | 2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde | Ethyl 2-amino-5-(trifluoromethyl)isonicotinate |
|---|---|---|
| Position 2 | Trifluoromethyl (-CF₃) | Amino (-NH₂) |
| Position 4 | Aldehyde (-CHO) | Ethyl ester (-COOEt) |
| Position 5 | TMS-ethynyl (-C≡C-Si(CH₃)₃) | Trifluoromethyl (-CF₃) |
| Reactivity | Aldehyde: Condensation reactions; TMS-ethynyl: Click chemistry | Amino: Nucleophilic substitutions; Ester: Hydrolysis |
| Electronic Effects | Strong electron-withdrawing (-CF₃, -CHO) | Electron-donating (-NH₂) and moderate -COOEt |
Research Findings and Limitations
- Synthetic Challenges : The TMS-ethynyl group in the target compound requires stringent anhydrous conditions for introduction, unlike the analog’s straightforward esterification .
- Stability : The aldehyde group is prone to oxidation, necessitating stabilization via Schiff base formation, whereas the analog’s ester is more stable under ambient conditions .
Preparation Methods
Starting Material and Functional Group Introduction
The synthesis often begins with a halogenated isonicotinaldehyde derivative bearing a trifluoromethyl substituent at the 2-position. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation or by using pre-functionalized building blocks.
Halogenation at the 5-Position
Selective halogenation (e.g., bromination or chlorination) at the 5-position of the pyridine ring is essential to provide a site for subsequent cross-coupling. This is typically achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions to avoid over-substitution.
Sonogashira Cross-Coupling Reaction
The key step to install the 5-((trimethylsilyl)ethynyl) substituent is the Sonogashira coupling of the halogenated intermediate with trimethylsilylacetylene. This palladium-catalyzed reaction proceeds under mild conditions and tolerates various functional groups.
Typical reaction conditions include:
- Catalyst: Pd(PPh3)2Cl2 or Pd(PPh3)4
- Co-catalyst: CuI
- Base: Triethylamine or diisopropylethylamine
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: Room temperature to reflux
The trimethylsilyl group protects the terminal alkyne during the reaction and facilitates purification.
Purification and Characterization
Following the coupling, the product is purified by column chromatography or recrystallization. Characterization is performed using NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Research Findings and Data Tables
While direct literature specifically on this exact compound is limited, analogous syntheses provide valuable insights. For example, the synthesis of trimethylsilyl-substituted alkynyl derivatives on pyridine rings has been reported with yields ranging from 50% to 80%, depending on substrate and conditions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogenation (5-position) | NBS or NCS, solvent (e.g., acetonitrile) | 70-90 | Selective mono-halogenation |
| Sonogashira coupling | Pd catalyst, CuI, base, TMS-acetylene | 60-80 | Mild conditions, TMS protects alkyne |
| Purification | Column chromatography | - | Removal of impurities |
Comparative Analysis of Preparation Methods
| Method Aspect | Advantages | Limitations |
|---|---|---|
| Direct halogenation | Simple, cost-effective | Requires control to avoid poly-substitution |
| Sonogashira coupling | High regioselectivity, mild conditions | Sensitive to moisture and air |
| Use of TMS protection | Facilitates handling and purification | Requires additional deprotection step if free alkyne is desired |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde?
- Methodological Answer : A common approach involves sequential functionalization of the pyridine core. First, introduce the trifluoromethyl group via nucleophilic trifluoromethylation using reagents like TMSCF₃ or via cross-coupling with CF₃-containing precursors. The trimethylsilyl (TMS)-ethynyl group can be introduced via Sonogashira coupling using TMS-protected acetylene under palladium catalysis . For the aldehyde group, oxidation of a hydroxymethyl intermediate (e.g., using MnO₂ or IBX) is typical. Ensure inert conditions to prevent premature desilylation or aldehyde oxidation .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm regiochemistry of substituents. The TMS-ethynyl group shows a singlet for Si(CH₃)₃ (~0.1–0.3 ppm in ¹H) and a distinct aldehyde proton (~10 ppm) .
- FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) from the ethynyl group .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₂H₁₁F₃NO·Si: calculated ~292.18 g/mol) and fragmentation patterns .
Q. How does the TMS-ethynyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The TMS group acts as a protecting moiety for the ethynyl group, enhancing stability during synthesis. Desilylation (e.g., using K₂CO₃/MeOH or TBAF) generates terminal alkynes for further reactions like click chemistry or Suzuki-Miyaura couplings. Kinetic studies show that TMS-ethynyl derivatives exhibit slower coupling rates compared to terminal alkynes, requiring optimized catalyst loading (e.g., Pd(PPh₃)₄, 5–10 mol%) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, tautomerism, or impurities.
- Solvent Calibration : Compare spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals. For example, the aldehyde proton’s coupling with pyridine carbons can confirm positional isomerism .
- Control Experiments : Re-synthesize intermediates to isolate and characterize potential byproducts (e.g., over-oxidized aldehydes or desilylated derivatives) .
Q. What strategies optimize yield in the final Sonogashira coupling step?
- Methodological Answer :
- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. XPhos-Pd-G3 for improved turnover. XPhos ligands reduce homocoupling byproducts .
- Base Optimization : Use Et₃N instead of K₂CO₃ to minimize side reactions with acid-sensitive groups (e.g., trifluoromethyl).
- Temperature Control : Maintain 60–80°C to balance reaction rate and catalyst stability. Monitor via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .
Q. How do computational methods (DFT, MD) predict the compound’s behavior in supramolecular assemblies?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps, highlighting nucleophilic (aldehyde) and electrophilic (pyridine) sites.
- Molecular Dynamics (MD) : Simulate interactions with host molecules (e.g., cyclodextrins) to assess binding affinity. Parameters like solvation free energy (ΔG) and H-bonding patterns guide experimental design .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Batch Reactor Design : Use controlled addition of reagents to avoid exothermic side reactions (e.g., aldehyde oxidation).
- Purification : Employ gradient flash chromatography (silica gel, 10–30% EtOAc/hexane) to separate regioisomers. Scale-up to >10 g may require HPLC for purity >98% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
